REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:29])[CH:9]=P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:4][C:3]=1[CH3:30].[Cl:31][C:32]1[CH:33]=[C:34]([C:39](=O)[C:40]([F:43])([F:42])[F:41])[CH:35]=[C:36]([Cl:38])[CH:37]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:29])[CH:9]=[C:39]([C:34]2[CH:35]=[C:36]([Cl:38])[CH:37]=[C:32]([Cl:31])[CH:33]=2)[C:40]([F:43])([F:42])[F:41])=[CH:4][C:3]=1[CH3:30]
|
Name
|
1-(4-Bromo-3-methyl-phenyl)-2-(triphenylphosphanylidene)-ethanone
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
243 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with the mixture hexane:ethyl acetate 20:1
|
Type
|
CUSTOM
|
Details
|
The solid that separated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate after evaporation
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel (40 g, hexane:acetate 10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(C=C(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |